4,6-Dimethylpyridine-2,5-diamine
Description
4,6-Dimethylpyridine-2,5-diamine is a heterocyclic aromatic compound featuring a pyridine backbone substituted with two amine (-NH₂) groups at positions 2 and 5 and methyl (-CH₃) groups at positions 4 and 4. Its molecular formula is C₇H₁₁N₃, with a molecular weight of 137.18 g/mol. The compound’s structure combines electron-donating methyl groups and electron-withdrawing amine moieties, creating unique electronic and steric properties.
Properties
CAS No. |
90008-31-4 |
|---|---|
Molecular Formula |
C7H11N3 |
Molecular Weight |
137.18 g/mol |
IUPAC Name |
4,6-dimethylpyridine-2,5-diamine |
InChI |
InChI=1S/C7H11N3/c1-4-3-6(8)10-5(2)7(4)9/h3H,9H2,1-2H3,(H2,8,10) |
InChI Key |
KSTPAJWCZNRACC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=C1N)C)N |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison
| Compound Name | Core Structure | Substituents | Molecular Formula | Molecular Weight (g/mol) |
|---|---|---|---|---|
| 4,6-Dimethylpyridine-2,5-diamine | Pyridine | -NH₂ (2,5); -CH₃ (4,6) | C₇H₁₁N₃ | 137.18 |
| Toluene-2,5-diamine (CAS 95-70-5) | Benzene | -NH₂ (2,5); -CH₃ (1) | C₇H₁₀N₂ | 122.17 |
| 2-Chloropyrimidine-4,5-diamine (CAS 14631-08-4) | Pyrimidine | -NH₂ (4,5); -Cl (2) | C₄H₅ClN₄ | 144.56 |
| N-(2,5-Dimethoxyphenyl)-5-nitro-2-(1-pyrrolidinyl)-4,6-pyrimidinediamine | Pyrimidine | -NO₂ (5); -OCH₃ (aryl) | C₁₇H₁₉N₇O₃ | 393.39 |
Key Observations :
- Pyridine vs. Benzene/Pyrimidine Cores: The pyridine ring in this compound introduces nitrogen-induced polarity and basicity, contrasting with the non-polar benzene core in toluenediamines .
- Substituent Effects : Methyl groups in this compound increase lipophilicity compared to toluenediamines. Chlorine or nitro substituents (e.g., in pyrimidine derivatives) elevate molecular weight and may enhance electrophilicity, influencing reactivity in cross-coupling or nucleophilic substitution reactions .
Toxicity and Regulatory Profiles
Table 2: Toxicity and Regulatory Status
Key Observations :
- Toluenediamine Derivatives: Exhibit significant carcinogenic and mutagenic risks, leading to strict regulations in consumer products .
- Chlorinated Pyrimidines: Limited toxicity data suggest lower hazards compared to toluenediamines, though chlorinated compounds often require careful handling .
- This compound : The absence of nitro or halogen groups may reduce reactivity-related toxicity, but comprehensive studies are lacking.
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